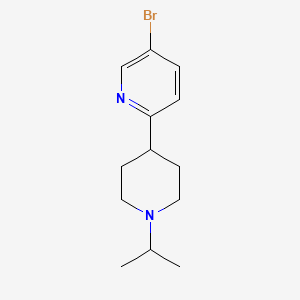

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine

Übersicht

Beschreibung

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 1-isopropylpiperidin-4-yl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine typically involves the bromination of 2-(1-isopropylpiperidin-4-yl)pyridine. One common method is to react 2-(1-isopropylpiperidin-4-yl)pyridine with a brominating agent such as bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-(pyrrolidin-1-yl)pyridine

- 5-Bromo-2-(piperazin-1-yl)pyrimidine

- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

Uniqueness

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine is unique due to the presence of the 1-isopropylpiperidin-4-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Biologische Aktivität

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, molecular interactions, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H17BrN2

- Molecular Weight : 283.19 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the piperidine moiety contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.

Key Findings :

- Mechanism of Action : The compound exhibits cytotoxicity through apoptosis induction in cancer cells, similar to known chemotherapeutic agents like bleomycin .

- In Vitro Studies : In cell line assays, it demonstrated significant growth inhibition in FaDu hypopharyngeal tumor cells .

Antimicrobial Activity

Pyridine derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.

Research Insights :

- Fungal Inhibition : Studies indicate that similar compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

- Bacterial Resistance : The compound has shown promise in inhibiting strains of Mycobacterium tuberculosis and other resistant bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Thymidylate Synthase | -9.5 | Hydrogen bonding |

| Acetylcholinesterase | -8.3 | Hydrophobic interaction |

| DNA Gyrase | -7.8 | Ionic interaction |

These interactions suggest that the compound may serve as a lead for further development in drug discovery.

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding the pharmacokinetics of any drug candidate.

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 3.5 |

| Solubility (mg/mL) | 25 |

| Bioavailability (%) | 75 |

These properties indicate favorable characteristics for oral bioavailability and therapeutic use.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on a panel of cancer cell lines. The results showed a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell types, suggesting significant anticancer activity.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that it inhibited bacterial growth at concentrations as low as 20 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the bromine site, with piperidine derivatives as nucleophiles. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics by stabilizing transition states .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, as seen in analogous bromopyridine syntheses .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve the pyridine ring protons (δ 7.5–8.5 ppm) and isopropylpiperidine substituents (δ 1.0–3.0 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 299.08) .

- XRD : Single-crystal X-ray diffraction provides absolute configuration, as demonstrated for structurally similar bromopyridines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution reactions?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., elimination vs. substitution). Strategies include:

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediate species .

- Computational modeling : DFT calculations predict favored transition states, guiding solvent/catalyst selection .

- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer mechanisms .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in its crystalline form?

- Methodological Answer :

- XRD refinement : Identify intermolecular interactions (e.g., N–H···N bonds) using software like Olex2 or SHELXL. For example, hydrogen bonds (2.8–3.2 Å) stabilize supramolecular layers .

- Thermal analysis : TGA/DSC correlates decomposition events with lattice stability .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···Br vs. H···O interactions) using CrystalExplorer .

Q. How can catalytic systems be designed to enhance regioselectivity in derivatization reactions?

- Methodological Answer :

- Ligand design : Bulky ligands (e.g., XPhos) direct metal-catalyzed couplings to the pyridine C-2 position .

- Microwave assistance : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves selectivity in Suzuki-Miyaura couplings .

- Flow chemistry : Continuous reactors minimize by-products in multi-step syntheses .

Eigenschaften

IUPAC Name |

5-bromo-2-(1-propan-2-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-10(2)16-7-5-11(6-8-16)13-4-3-12(14)9-15-13/h3-4,9-11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQDUTRBWMNWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.